molecular formula C24H25FN4 B11214386 7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11214386
M. Wt: 388.5 g/mol
InChI Key: WCOCBLIBNHHQER-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with various substituents, including a fluorophenyl and a phenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with aromatic amines in the presence of a catalytic amount of hydrochloric acid . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification techniques can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes. This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-5-phenyl-N,N-dipropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to protein kinases, making it a potent inhibitor. Additionally, its dipropyl substituents contribute to its lipophilicity, affecting its pharmacokinetic properties.

Properties

Molecular Formula

C24H25FN4

Molecular Weight

388.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-N,N-dipropylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H25FN4/c1-3-14-28(15-4-2)23-22-21(18-8-6-5-7-9-18)16-29(24(22)27-17-26-23)20-12-10-19(25)11-13-20/h5-13,16-17H,3-4,14-15H2,1-2H3

InChI Key

WCOCBLIBNHHQER-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

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